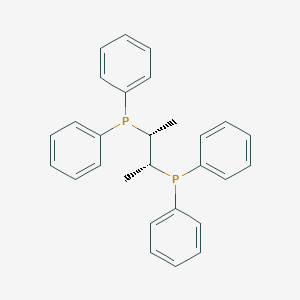
N-(4-Bromopentyl)phthalimide
Übersicht
Beschreibung
N-(4-Bromopentyl)phthalimide is used in organic synthesis and the production of pharmaceuticals . It can react with 1-phenyl-piperazine to get N-[4-(4-phenyl-piperazin-1-yl)-butyl]-phthalimide . It is a useful synthesis reagent used to synthesize B-cyclodextrin derivatives .
Synthesis Analysis
N-(4-Bromopentyl)phthalimide is used in the synthesis of biologically important N4, N9-disubstituted 4,9-diaminoacridine derivatives . It is also used in the preparation of imidazo[4,5-b]pyridine derivatives applicable in the preparation of ketolide antibiotics .Molecular Structure Analysis
The molecular formula of N-(4-Bromopentyl)phthalimide is C13H14BrNO2 . The molecular weight is 296.16 g/mol . The InChI is InChI=1S/C13H14BrNO2/c1-9(14)5-4-8-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7,9H,4-5,8H2,1H3 .Chemical Reactions Analysis
N-(4-Bromopentyl)phthalimide can react with 1-phenyl-piperazine to get N-[4-(4-phenyl-piperazin-1-yl)-butyl]-phthalimide . It is also used in the synthesis of biologically important N4, N9-disubstituted 4,9-diaminoacridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(4-Bromopentyl)phthalimide include a molecular weight of 296.16 g/mol, a computed XLogP3 of 3.4, no hydrogen bond donors, two hydrogen bond acceptors, and four rotatable bonds . The exact mass is 295.02079 g/mol .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
“N-(4-Bromopentyl)phthalimide” is used in organic synthesis . It can react with 1-phenyl-piperazine to get N-[4-(4-phenyl-piperazin-1-yl)-butyl]-phthalimide . It is a useful synthesis reagent used to synthesize B-cyclodextrin derivatives .
Synthesis of Biologically Important Derivatives
“N-(4-Bromopentyl)phthalimide” can be used to synthesize biologically important N4,N9-disubstituted 4,9-diaminoacridine derivatives . These derivatives have potential applications in the field of medicinal chemistry.
Synthesis of Imidazo[4,5-b]pyridine Derivatives
This compound is also used in the synthesis of imidazo[4,5-b]pyridine derivatives . These derivatives are applicable in the preparation of ketolide antibiotics, which are used to treat bacterial infections.
Synthesis of Calix4arene and Thiacalix4arene-based Oxamate Ligands
“N-(4-Bromopentyl)phthalimide” is used in the synthesis of calix4arene and thiacalix4arene-based oxamate ligands . These ligands have potential applications in the field of supramolecular chemistry.
Pharmaceutical Synthesis
Isoindoline-1,3-diones, such as “2-(4-bromopentyl)isoindole-1,3-dione”, have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis . They are frequently found in natural products, pharmaceuticals, and organic materials .
Modulation of Dopamine Receptor D2
Inhibition of β-Amyloid Protein Aggregation
The inhibition of β-amyloid protein aggregation by isoindoline-1,3-dione indicates a potential capacity in the treatment of Alzheimer’s disease . This is a significant finding, given the global impact of Alzheimer’s disease.
Use in Herbicides, Colorants, Dyes, Polymer Additives, and Photochromic Materials
Isoindoline-1,3-dione heterocycles have applications in diverse fields such as herbicides, colorants, dyes, polymer additives, and photochromic materials . This wide range of applications makes them a valuable class of compounds in various industries .
Safety and Hazards
While specific safety and hazard information for N-(4-Bromopentyl)phthalimide was not found in the retrieved sources, general safety measures for handling chemicals should be followed. This includes avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Zukünftige Richtungen
N-(4-Bromopentyl)phthalimide can be used to synthesize biologically important N4, N9-disubstituted 4,9-diaminoacridine derivatives . It is also used in the preparation of imidazo[4,5-b]pyridine derivatives applicable in the preparation of ketolide antibiotics . These applications suggest potential future directions in pharmaceutical research and development.
Wirkmechanismus
Target of Action
It’s known that this compound can be used to synthesize biologically important n4, n9-disubstituted 4,9-diaminoacridine derivatives . These derivatives have been studied for their potential biological activities.
Mode of Action
It’s known that it can react with 1-phenyl-piperazine to get n-[4-(4-phenyl-piperazin-1-yl)-butyl]-phthalimide . This suggests that the bromine atom in the compound may be involved in nucleophilic substitution reactions.
Biochemical Pathways
It’s known that it can be used to synthesize imidazo[4,5-b]pyridine derivatives , which are applicable in the preparation of ketolide antibiotics . Ketolides are known to inhibit protein synthesis in bacteria by binding to the bacterial ribosome, suggesting a potential pathway that could be affected.
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . It’s also known to be a CYP1A2 and CYP2C19 inhibitor .
Eigenschaften
IUPAC Name |
2-(4-bromopentyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-9(14)5-4-8-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7,9H,4-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLLSMVCLJZMHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C(=O)C2=CC=CC=C2C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40286649 | |
| Record name | 1H-Isoindole-1,3(2H)-dione,2-(4-bromopentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromopentyl)phthalimide | |
CAS RN |
59353-62-7 | |
| Record name | N-(4-Bromopentyl)phthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindole-1,3(2H)-dione,2-(4-bromopentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




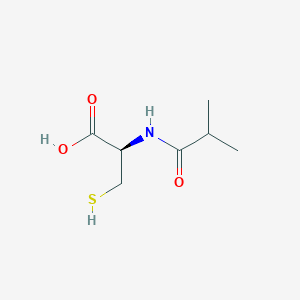

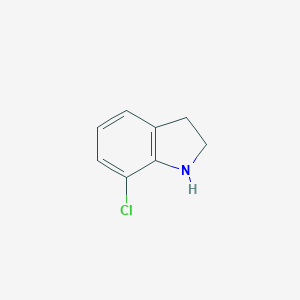
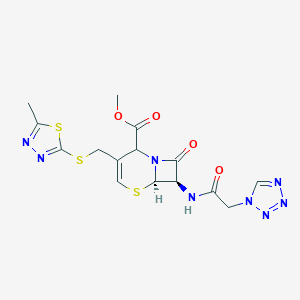

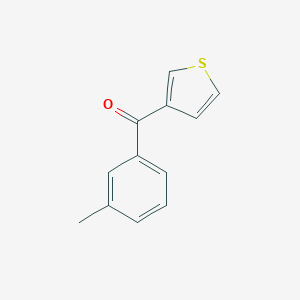
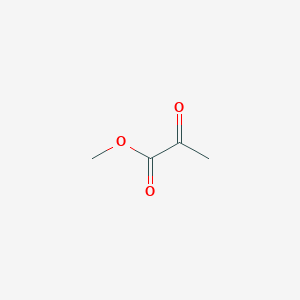


![Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B45397.png)

